molecular formula C14H12N2OS B2821968 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one CAS No. 107922-02-1

1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one

Cat. No.: B2821968
CAS No.: 107922-02-1
M. Wt: 256.32
InChI Key: JWKVDHGCRFTUBH-UHFFFAOYSA-N
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Description

1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Vilsmeier-Haack reaction, where the formylation of 6-aryl imidazo[2,1-b]thiazoles is performed using a reagent prepared by adding phosphorus oxychloride to a solution of dimethylformamide in chloroform at low temperatures . Another method involves the use of ionic liquids to promote a one-pot synthesis of thiazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted imidazo[2,1-b][1,3]thiazoles .

Properties

IUPAC Name

1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-13(10(2)17)18-14-15-12(8-16(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKVDHGCRFTUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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